molecular formula C28H54N8O7 B1494422 PAR-2 (1-6) amide (human) (scrambled)

PAR-2 (1-6) amide (human) (scrambled)

Cat. No.: B1494422
M. Wt: 614.8 g/mol
InChI Key: SRXHXTKEFVKPTO-WAUHAFJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAR-2 (1-6) amide (human) is a synthetic peptide agonist targeting proteinase-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, cancer, and immune responses. Derived from residues 1–6 of the human PAR2 N-terminal tethered ligand sequence (corresponding to residues 37–42 of the full-length receptor), this peptide exhibits potent agonistic activity . Key functional properties include:

  • Calcium Mobilization: Induces calcium release in NCTC 2544 cells expressing human PAR2 with an EC50 of 0.075 µM .
  • Anti-Proliferative Effects: Reduces colony formation in A549 lung cancer cells at 100 µM .
  • Inflammatory Responses: At 500 µM, triggers superoxide production and degranulation in human eosinophils .
  • Tear Secretion: In rats, 5 µmol/kg (combined with amastatin) stimulates lacrimation .

The scrambled version of this peptide, often used as a negative control, lacks receptor-binding activity due to sequence inversion or randomization (e.g., PAR-2 (6-1) amide) .

Properties

Molecular Formula

C28H54N8O7

Molecular Weight

614.8 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(14-37)34-25(40)18(30)12-15(2)3)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

SRXHXTKEFVKPTO-WAUHAFJUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)N

sequence

LSIGKV

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Challenges

  • Control Peptides : Scrambled versions (e.g., PAR-2 (6-1) amide) are essential for distinguishing receptor-specific effects from off-target interactions .
  • TFA Salt Effects : Trifluoroacetate in peptide formulations may artifactually influence cell assays, requiring solvent controls .

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